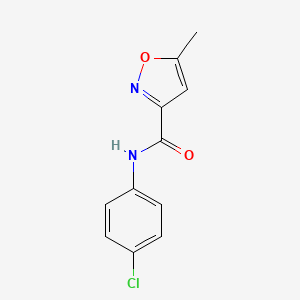![molecular formula C25H28N2O2 B5138915 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as an antidepressant but is now widely used as a recreational drug due to its stimulant properties. Despite being banned in many countries, BZP is still prevalent in the underground drug market.
作用机制
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine acts as a non-selective monoamine reuptake inhibitor, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also acts as a serotonin receptor agonist, stimulating the release of serotonin. These effects contribute to 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine's stimulant properties.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine can lead to adverse effects such as anxiety, insomnia, and seizures. Long-term use of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine can lead to addiction and dependence.
实验室实验的优点和局限性
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine is a useful tool for studying the effects of monoamine neurotransmitters on behavior and cognition. It has been used in animal studies to investigate the mechanisms of drug addiction and to develop new treatments for addiction. However, the use of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine in lab experiments is limited due to its potential for adverse effects and its status as a controlled substance.
未来方向
Future research on 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine should focus on developing safer and more effective treatments for neurodegenerative disorders. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine's potential for addiction and dependence should also be further studied to develop better treatments for drug addiction. Additionally, the effects of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine on the brain and behavior should be investigated to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, or 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine acts as a non-selective monoamine reuptake inhibitor and serotonin receptor agonist, contributing to its stimulant properties. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been shown to possess antidepressant, anxiolytic, and antipsychotic properties and has been investigated for its use in treating neurodegenerative disorders. However, the use of 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine is limited due to its potential for adverse effects and its status as a controlled substance. Future research on 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine should focus on developing safer and more effective treatments for neurodegenerative disorders and drug addiction.
合成方法
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine can be synthesized by reacting 1-benzylpiperazine with 3-hydroxybenzyl chloride, followed by N-methylation with formaldehyde and sodium cyanoborohydride. This method yields 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine with a purity of 99%.
科学研究应用
1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and antipsychotic properties. 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its use in treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, 1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine has been used in research to study the effects of dopamine and serotonin on behavior and cognition.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-28-25-13-6-5-12-24(25)27-16-14-26(15-17-27)19-22-10-7-11-23(18-22)29-20-21-8-3-2-4-9-21/h2-13,18H,14-17,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMFQQRDEDWZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)
![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5138852.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)
![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)
![3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5138898.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)

